2-Fluoro-4-hydroxybenzaldehyde vs. 3-Fluoro-4-hydroxybenzaldehyde: Physicochemical Property Differentiation
Compared to its regioisomer 3-fluoro-4-hydroxybenzaldehyde (CAS 405-05-0), 2-fluoro-4-hydroxybenzaldehyde exhibits a lower computed XLogP3 (1.1 vs. 1.4) and a higher topological polar surface area (37.3 Ų vs. 37.0 Ų) [1], indicating slightly greater hydrophilicity and a distinct hydrogen-bonding profile. The ortho-fluorine substitution also results in a higher boiling point (254.2 °C vs. 225.6 °C at 760 mmHg) [2] and a larger enthalpy of vaporization (51.1 kJ/mol vs. 48.1 kJ/mol) , reflecting stronger intermolecular interactions.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1; TPSA = 37.3 Ų |
| Comparator Or Baseline | 3-Fluoro-4-hydroxybenzaldehyde (CAS 405-05-0): XLogP3 = 1.4; TPSA = 37.0 Ų |
| Quantified Difference | ΔXLogP3 = -0.3; ΔTPSA = +0.3 Ų |
| Conditions | Computed using XLogP3 3.0 (PubChem) and Cactvs 3.4.8.18 |
Why This Matters
The lower lipophilicity and altered polar surface area of 2-fluoro-4-hydroxybenzaldehyde may translate into improved aqueous solubility and distinct membrane permeability in drug candidates, guiding selection for specific ADME optimization strategies.
- [1] PubChem. 2-Fluoro-4-hydroxybenzaldehyde (CID 587246). Computed Properties. View Source
- [2] PubChem. 3-Fluoro-4-hydroxybenzaldehyde (CID 2734196). Computed Properties. View Source
